molecular formula C24H20N4O4S2 B6553578 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040671-82-6

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553578
CAS No.: 1040671-82-6
M. Wt: 492.6 g/mol
InChI Key: MWYMOZHWNYGOCS-UHFFFAOYSA-N
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Description

The compound 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidin-4-one derivative featuring a fused thiophene-pyrimidine core. Its structure is distinguished by two key substituents:

  • A 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group at position 3, connected via a methylsulfanyl linker at position 2 of the pyrimidinone core.
  • A 3-methoxyphenylmethyl group at position 3 of the core.

Thieno[3,2-d]pyrimidin-4-one derivatives are recognized for their diverse bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties . The methoxy groups on the phenyl rings may enhance metabolic stability and modulate electronic effects, influencing binding interactions with biological targets .

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S2/c1-30-17-8-6-16(7-9-17)22-26-20(32-27-22)14-34-24-25-19-10-11-33-21(19)23(29)28(24)13-15-4-3-5-18(12-15)31-2/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYMOZHWNYGOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC(=CC=C5)OC)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table compares the target compound with structurally related thieno[3,2-d]pyrimidin-4-one derivatives:

Compound Name / ID Core Structure Substituents Molecular Formula Key Properties Source
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylsulfanyl; 3-(3-methoxyphenyl)methyl C₂₅H₂₁N₅O₄S₂ Potential TRPA1 inhibition (patent data) Patent applications (2023–2024)
3-((2-Methylphenyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4-one (7b) Pyrrolo[3,2-d]pyrimidin-4-one 2-methylphenylthio at position 7 C₁₂H₁₁N₃OS Antimicrobial activity (56% yield, NMR/HRMS confirmed) Synthesis study (2013)
3-(4-Chlorophenyl)-6-methyl-2-phenyl-3H-thieno[3,2-d]pyrimidin-4-one (4i) Thieno[3,2-d]pyrimidin-4-one 4-chlorophenyl at position 3; phenyl at position 2; methyl at position 6 C₂₀H₁₅ClN₂OS Moderate antimicrobial activity (80% yield, mp 239–240°C) Antimicrobial study (2009)
2-[(3,5-Dimethylisoxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-allyl-thieno[2,3-d]pyrimidin-4-one (ZINC1801665) Thieno[2,3-d]pyrimidin-4-one 3,5-dimethylisoxazolylmethylsulfanyl; 4-methylphenyl; allyl at position 3 C₂₂H₂₂N₄O₂S₂ Experimental compound (structure confirmed) Chemical database (2022)
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4-one (1326832-85-2) Thieno[2,3-d]pyrimidin-4-one 1,2,4-oxadiazole with 2-chlorophenyl; 3,4-difluorobenzyl; methyl at position 5 C₂₃H₁₄ClF₂N₅O₂S Undisclosed bioactivity Patent data (2024)

Key Observations:

  • Oxadiazole vs. Other Heterocycles: The target compound and 1326832-85-2 share a 1,2,4-oxadiazole substituent, which may improve metabolic stability and binding affinity compared to simpler arylthio groups (e.g., 4i ).
  • Methoxy vs.
  • Sulfanyl Linkers: The methylsulfanyl bridge in the target compound and ZINC1801665 enhances flexibility compared to direct aryl attachments (e.g., 4i ).

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